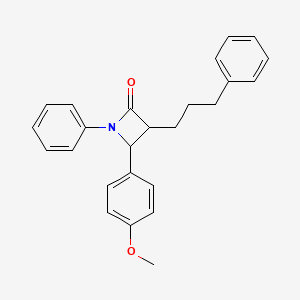
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam structures. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The compound is also referred to as SCH-48461 and has been investigated for its role as a cholesterol absorption inhibitor .
Vorbereitungsmethoden
The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one involves several steps. One common synthetic route includes the use of azetidin-2-one as a starting material. The preparation typically involves the following steps:
Starting Material: Methyl 2-(dimethoxyphosphoryl)acetate is treated with a 60% suspension of sodium hydride in dry tetrahydrofuran (THF).
Addition of Azetidin-2-one: The azetidin-2-one is then added to the reaction mixture.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to yield the desired azetidin-2-one derivative.
Analyse Chemischer Reaktionen
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one involves its interaction with specific molecular targets. As a cholesterol absorption inhibitor, the compound targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a crucial role in the intestinal absorption of cholesterol. By inhibiting NPC1L1, the compound reduces the absorption of dietary cholesterol, leading to lower blood cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound has been studied for its antimitotic properties.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its antiproliferative activity.
4,4-Bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Investigated for its potential as a selective estrogen receptor modulator.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
628292-07-9 |
|---|---|
Molekularformel |
C25H25NO2 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C25H25NO2/c1-28-22-17-15-20(16-18-22)24-23(14-8-11-19-9-4-2-5-10-19)25(27)26(24)21-12-6-3-7-13-21/h2-7,9-10,12-13,15-18,23-24H,8,11,14H2,1H3 |
InChI-Schlüssel |
NCYJLENYYMZQHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















